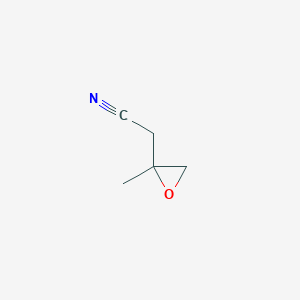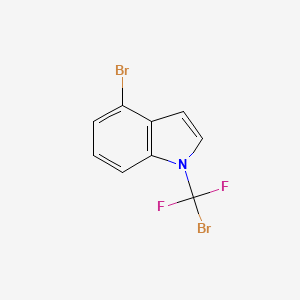
3-(4-Bromophenyl)-2-(methylamino)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)-2-(methylamino)propanoic acid hydrochloride is an organic compound that features a bromophenyl group attached to a propanoic acid backbone, with a methylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-(methylamino)propanoic acid hydrochloride typically involves the following steps:
Amination: The addition of a methylamino group to the propanoic acid backbone.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and amination reactions, followed by purification and conversion to the hydrochloride salt. Specific conditions such as temperature, pressure, and catalysts would be optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromophenyl)-2-(methylamino)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products
Oxidation: Products may include bromophenyl ketones or carboxylic acids.
Reduction: Products may include de-brominated phenylpropanoic acids.
Substitution: Products depend on the nucleophile used, such as methoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
3-(4-Bromophenyl)-2-(methylamino)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromophenyl)-2-(methylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the methylamino group can influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromophenyl)propanoic acid: Lacks the methylamino group, making it less versatile in certain reactions.
2-(Methylamino)propanoic acid: Lacks the bromophenyl group, affecting its chemical reactivity and applications.
Uniqueness
3-(4-Bromophenyl)-2-(methylamino)propanoic acid hydrochloride is unique due to the presence of both the bromophenyl and methylamino groups, which confer distinct chemical properties and potential applications. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C10H13BrClNO2 |
|---|---|
Peso molecular |
294.57 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-2-(methylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-12-9(10(13)14)6-7-2-4-8(11)5-3-7;/h2-5,9,12H,6H2,1H3,(H,13,14);1H |
Clave InChI |
RFQBDHUTVWMAEF-UHFFFAOYSA-N |
SMILES canónico |
CNC(CC1=CC=C(C=C1)Br)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459675.png)
![1-{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine hydrochloride](/img/structure/B13459679.png)

![[4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid](/img/structure/B13459685.png)
![tert-butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13459691.png)
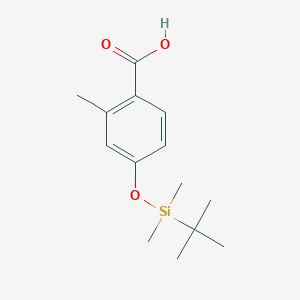

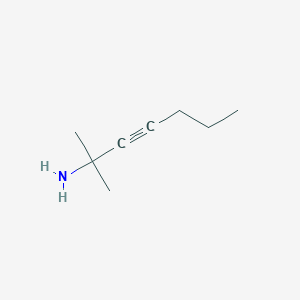
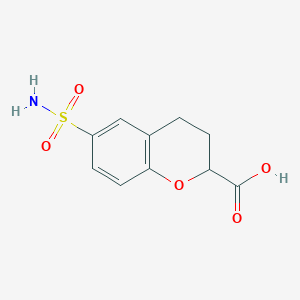
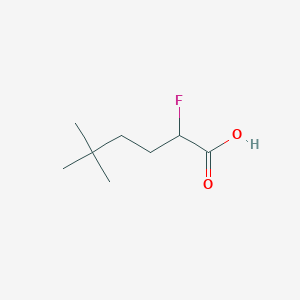
![Tert-butyl 6-(aminomethyl)-6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13459740.png)
![{2-Azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13459751.png)
